molecular formula C20H19NO3 B606751 CMS-121 CAS No. 1353224-53-9

CMS-121

Katalognummer: B606751
CAS-Nummer: 1353224-53-9
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: OMHNVUCFPJJLKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CMS-121 is a quinolone derivative and an orally active acetyl-CoA carboxylase 1 (ACC1) inhibitor. This compound protects HT22 cells against ischemia and oxidative damage. This compound has strong neuroprotective, anti-inflammatory, antioxidative and renoprotective activities.

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

CMS-121 hat sich in Tiermodellen der Alzheimer-Krankheit als wirksam erwiesen {svg_1}. Es ist eine synthetische Variante von Fisetin, einer chemischen Verbindung, die in Obst und Gemüse vorkommt, und es wurde festgestellt, dass es das Gedächtnis verbessert und die Neurodegeneration verlangsamt {svg_2}.

Minderung von altersbedingter Fettleibigkeit und metabolischer Dysfunktion

Eine Studie hat gezeigt, dass eine Diät mit this compound zu einer 40%igen Reduktion der Gewichtszunahme und verbesserten Glukose- und Lipidindizes führen kann {svg_3}. Dies deutet darauf hin, dass this compound zur Minderung von altersbedingter Fettleibigkeit und metabolischer Dysfunktion eingesetzt werden könnte {svg_4}.

Reduzierung der Leberentzündung

Mit this compound wurden niedrigere Spiegel an hepatischer Caspase 1, Caspase 3 und NOX4 beobachtet, was auf einen geringeren entzündlichen Status der Leber hindeutet {svg_5}. Dies deutet darauf hin, dass this compound zur Reduzierung von Leberentzündungen eingesetzt werden könnte {svg_6}.

Verbesserung des Energiestoffwechsels

Der Geroneuroprotektor this compound hat einen positiven Effekt auf den Energiestoffwechsel in einem Mausmodell von Typ-2-Diabetes {svg_7}. Dies deutet darauf hin, dass this compound zur Verbesserung des Energiestoffwechsels eingesetzt werden könnte {svg_8}.

Reduzierung von Nierenschäden

Es wurde gezeigt, dass this compound Marker für Nierenschäden reduziert {svg_9}. Urinmarker für Nierenschäden wurden verbessert, was sich durch niedrigere Urinspiegel von NGAL, Clusterin und Albumin zeigt {svg_10}. Dies deutet darauf hin, dass this compound zur Reduzierung von Nierenschäden eingesetzt werden könnte {svg_11}.

Linderung von Diabetes

Es wurde gezeigt, dass this compound Diabetes bei db/db-Mäusen mit Leptinrezeptormangel lindert {svg_12}. Es wurden auch eine verbesserte Glukosetoleranz und reduzierte HbA1c- und Insulinspiegel beobachtet {svg_13}. Dies deutet darauf hin, dass this compound zur Linderung von Diabetes eingesetzt werden könnte {svg_14}.

Wirkmechanismus

Target of Action

CMS-121, also known as “BW9P9F8JEY” or “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol”, is primarily targeted towards Acetyl-CoA Carboxylase 1 (ACC1) . ACC1 is a key enzyme that controls the rate of fatty acid synthesis .

Mode of Action

This compound interacts with its target, ACC1, by inhibiting its function . This inhibition enhances the levels of acetyl-CoA in cell culture and mice . In HT22 cells as well as primary neurons, this compound increases the phosphorylation of ACC1 at serine 79 .

Biochemical Pathways

The inhibition of ACC1 by this compound affects the lipid metabolism pathway . It decreases the levels of succinate and α-ketoglutarate, key metabolites associated with mitochondria . This compound also increases acetylation at histone H3K9 in SAMP8 mice, a site linked to memory enhancement .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation. The compound has moved into a phase 1 clinical trial to evaluate its safety in humans .

Result of Action

This compound has shown to have strong neuroprotective, anti-inflammatory, antioxidative, and renoprotective activities . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 .

Action Environment

The action of this compound is influenced by the environment within the organism. For instance, it has been shown to reduce age-related cognitive dysfunction, even when administered to SAMP8 mice at a late stage of their lives . This compound also suppresses the metabolic drift in the plasma, indicating that it may prevent the aging process at the systemic level as well .

Biochemische Analyse

Biochemical Properties

CMS-121 interacts with the enzyme ACC1, acting as an inhibitor . It enhances the levels of acetyl-CoA in cell culture and mice by inhibiting ACC1 . This interaction plays a significant role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to have a protective effect on HT22 cells against ischemia and oxidative damage . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 in SAMP8 mice, a site linked to memory enhancement .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ACC1 . By inhibiting ACC1, this compound increases the levels of acetyl-CoA in cells . This leads to changes in gene expression, specifically increased acetylation of histone H3K9, which is linked to memory enhancement .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain over time . This includes any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The drug has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetyl-CoA . By inhibiting ACC1, it enhances the levels of acetyl-CoA in cells . This could also include any effects on metabolic flux or metabolite levels .

Biologische Aktivität

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol, also known as CMS-121, is a quinolone derivative that has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities, primarily attributed to its role as an acetyl-CoA carboxylase 1 (ACC1) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and preclinical findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C20_{20}H19_{19}NO3_3
  • Molecular Weight : 321.4 g/mol
  • IUPAC Name : 4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol
  • Predicted pKa : 8.53
  • Solubility : Soluble in DMF (30 mg/ml) and DMSO (20 mg/ml)

This compound acts primarily by inhibiting ACC1, an enzyme involved in lipid metabolism. The inhibition of ACC1 leads to altered metabolic pathways that are crucial for cellular energy homeostasis and lipid synthesis. This mechanism is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various studies:

  • Cellular Protection : In vitro studies show that this compound protects HT22 cells from oxidative stress and ischemic damage, suggesting its potential role in neurodegenerative diseases such as Alzheimer's disease .
  • Animal Models : Preclinical trials involving SAMP8 mice (a model for age-related cognitive decline) indicated that this compound administration can mitigate cognitive dysfunction and improve memory performance even when treatment is initiated at advanced ages.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation:

  • Cytokine Regulation : this compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models, indicating its potential utility in treating inflammatory conditions .

Antioxidative Activity

This compound's antioxidative capabilities contribute to its protective effects against cellular damage:

  • Oxidative Stress Mitigation : The compound reduces markers of oxidative stress in neuronal cells, enhancing cell survival under stress conditions.

Preclinical Studies

Several studies have highlighted the efficacy of this compound in various disease models:

Study FocusFindings
Alzheimer's DiseaseThis compound improved cognitive function in SAMP8 mice, reducing amyloid plaque burden.
Huntington's DiseaseDemonstrated protective effects on neuronal cells against mutant huntingtin-induced toxicity.
Age-related Hearing LossReduced hearing impairment in aged animal models through neuroprotective mechanisms.

Pharmacokinetics

While pharmacokinetic properties are still under investigation, initial findings suggest that this compound is orally bioavailable and exhibits a favorable safety profile in early clinical trials .

Eigenschaften

IUPAC Name

4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHNVUCFPJJLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353224-53-9
Record name CMS-121
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CMS-121
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of CMS121?

A: CMS121 appears to exert its beneficial effects by inhibiting acetyl-CoA carboxylase 1 (ACC1) [, ]. This inhibition leads to increased levels of acetyl-CoA, a crucial molecule involved in various metabolic processes, including energy production and histone acetylation.

Q2: What are the key metabolic benefits observed with CMS121 treatment in preclinical models?

A: In several mouse models, CMS121 demonstrated promising metabolic effects. It was shown to improve glucose tolerance, reduce HbA1c and insulin levels, and decrease blood and liver triglycerides and free fatty acids . These effects suggest potential benefits in addressing metabolic disorders like diabetes and obesity.

Q3: How does CMS121 impact the aging process in the brain?

A: Studies in rapidly aging SAMP8 mice revealed that CMS121 reduces cognitive decline and mitigates age-related metabolic and transcriptional changes in the brain [, ]. The compound appears to achieve this by preserving mitochondrial homeostasis, likely through its impact on acetyl-CoA metabolism.

Q4: Beyond the brain, what other organs are positively affected by CMS121 treatment?

A: Research indicates that CMS121 also offers protective benefits to other organs. In db/db mice, a model of type 2 diabetes, CMS121 reduced markers of liver inflammation and kidney damage . Furthermore, studies in SAMP8 mice showed improvements in physiological markers for both brain and kidney function, highlighting a broader anti-aging potential .

Q5: Does CMS121 show promise for treating specific diseases?

A: Preclinical research suggests potential applications for CMS121 in various diseases. Studies have shown promising results in models of Alzheimer's disease [, ], Huntington's disease , and age-related hearing impairment . Further research is needed to confirm these findings and translate them into clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.